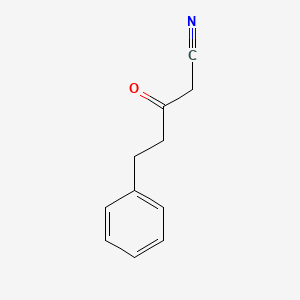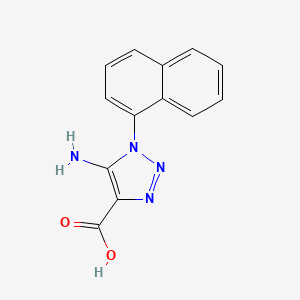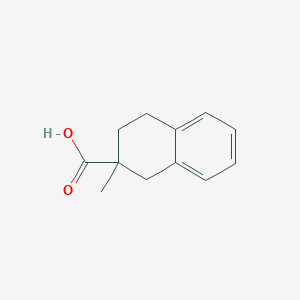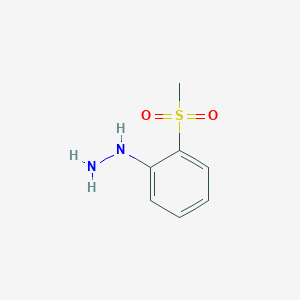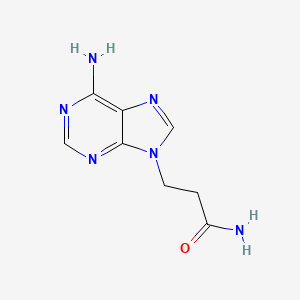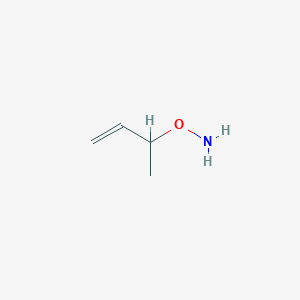
(2-Chloro-4-methoxy-phenoxy)-acetic acid
概要
説明
科学的研究の応用
Sorption to Soil and Organic Matter
The study of sorption of phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-D) and related compounds to soil, organic matter, and minerals reveals significant insights into their environmental behavior. Soil organic matter and iron oxides are identified as crucial sorbents for these herbicides. The sorption can be influenced by soil parameters such as pH, organic carbon content, and iron oxides content. This understanding is pivotal for assessing the environmental fate and mobility of such herbicides, including those structurally related to (2-Chloro-4-methoxy-phenoxy)-acetic acid (Werner, Garratt, & Pigott, 2012).
Transformation in Aquatic Environments
Phenoxy acids, including compounds similar to (2-Chloro-4-methoxy-phenoxy)-acetic acid, exhibit high solubility in water and low soil adsorption, making them highly mobile and able to reach aquatic environments. Their transformation in water through processes like hydrolysis, biodegradation, and photodegradation has been extensively reviewed, emphasizing the role of microbial decomposition in their removal from aquatic ecosystems (Muszyński, Brodowska, & Paszko, 2019).
Wastewater Treatment in the Pesticide Industry
The treatment of wastewater containing phenoxy acid herbicides from the pesticide industry poses significant challenges due to their toxic pollutants. Biological processes and granular activated carbon have been explored as treatment options, showing potential in removing a range of 80-90% of these compounds and suggesting a pathway for handling wastewater contaminated with compounds related to (2-Chloro-4-methoxy-phenoxy)-acetic acid (Goodwin, Carra, Campo, & Soares, 2018).
Role as a Food Additive and Nutraceutical
Although not directly related to (2-Chloro-4-methoxy-phenoxy)-acetic acid, the review of chlorogenic acid, a phenolic compound, indicates the potential for certain phenolic acids to serve as food additives and nutraceuticals against metabolic syndrome. This showcases the broader applicability of phenolic acids in health-promoting roles, suggesting areas for further research into related compounds (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017).
Industrial Cleaning Applications
The use of organic acids, including acetic acid, for industrial cleaning of metals in acidic solutions has been reviewed, highlighting their role in inhibiting metallic dissolution. This suggests the potential utility of related organic acids, such as (2-Chloro-4-methoxy-phenoxy)-acetic acid, in similar applications, given their structural similarities and potential for forming effective cleaning or inhibition agents in industrial processes (Goyal, Kumar, Bahadur, Verma, & Ebenso, 2018).
作用機序
Target of Action
The primary target of (2-Chloro-4-methoxy-phenoxy)-acetic acid is similar to that of MCPA, a widely used phenoxy herbicide . The compound acts as an auxin, a type of plant growth hormone .
Mode of Action
The mode of action of (2-Chloro-4-methoxy-phenoxy)-acetic acid is also similar to MCPA. It mimics the action of auxins, which are growth hormones that naturally exist in plants . When applied at high concentrations, it can inhibit plant growth, specifically targeting broadleaf plants .
Biochemical Pathways
The compound affects the biochemical pathways related to plant growth and development. By mimicking auxins, it disrupts the normal growth patterns of plants, leading to rapid, uncontrolled growth . This mechanism is often referred to as "growing to death" .
Pharmacokinetics
Similar compounds like mcpa are known to be absorbed and distributed throughout the plant, metabolized, and eventually excreted .
Result of Action
The result of the compound’s action is the selective control of broad-leaf weeds in pasture and cereal crops . By causing uncontrolled growth, it effectively kills the weeds without significantly affecting the crops .
Action Environment
The efficacy and stability of (2-Chloro-4-methoxy-phenoxy)-acetic acid can be influenced by various environmental factors. These may include the specific characteristics of the soil, the presence of other chemicals, and the weather conditions at the time of application . .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(2-chloro-4-methoxyphenoxy)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClO4/c1-13-6-2-3-8(7(10)4-6)14-5-9(11)12/h2-4H,5H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOGNJQDYBMKOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-methoxy-phenoxy)-acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



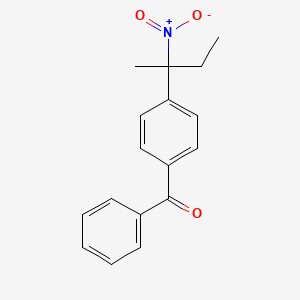


![2-chloro-N-[4-(3-chlorophenoxy)phenyl]acetamide](/img/structure/B3371439.png)
